

An In-depth Technical Guide to the Crystal Structure of 9,10-Dibromoanthracene

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Compound of Interest

Compound Name: **9,10-Dibromo-2-methylanthracene**

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 9,10-dibromoanthracene, a key derivative of anthracene. Due to the limited availability of public crystallographic data for **9,10-Dibromo-2-methylanthracene**, this document focuses on the well-characterized parent compound. The methodologies for its synthesis, crystallization, and structural determination via X-ray crystallography are detailed. All quantitative crystallographic data is presented in a structured format for clarity and comparative analysis.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and pharmaceutical research due to their unique electronic and photophysical properties. The addition of halogen substituents, such as bromine, at the 9 and 10 positions can significantly influence the molecular packing in the solid state, thereby affecting its material properties. This guide focuses on the crystal structure of 9,10-dibromoanthracene as a foundational model for understanding similarly substituted anthracenes. While specific crystallographic data for **9,10-Dibromo-2-methylanthracene** is not readily available in public databases, the analysis of the parent compound provides critical insights into the structural characteristics of this class of molecules.

Synthesis and Crystallization

The synthesis of 9,10-dibromoanthracene is typically achieved through the bromination of anthracene. Several methods have been reported, with a common procedure involving the reaction of anthracene with bromine in a suitable solvent.

Generalized Synthesis Protocol

A widely used method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene.^[1] The following is a generalized experimental protocol:

- Materials: Anthracene, Bromine, Carbon Tetrachloride.
- Procedure:
 - A suspension of anthracene in carbon tetrachloride is prepared in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
 - Bromine is added slowly to the suspension with vigorous stirring. The reaction is typically carried out in the cold.
 - After the addition of bromine is complete, the mixture is gently warmed and refluxed for a period to ensure the completion of the reaction.
 - Upon cooling, the crude 9,10-dibromoanthracene precipitates out of the solution.
 - The product is then collected by filtration, washed with a small amount of cold solvent, and dried.^[1]
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield yellow, needle-like crystals suitable for X-ray diffraction analysis.^[1]

Crystallization for X-ray Diffraction

Single crystals of sufficient quality for X-ray diffraction are typically obtained through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and can influence the crystal habit and quality.

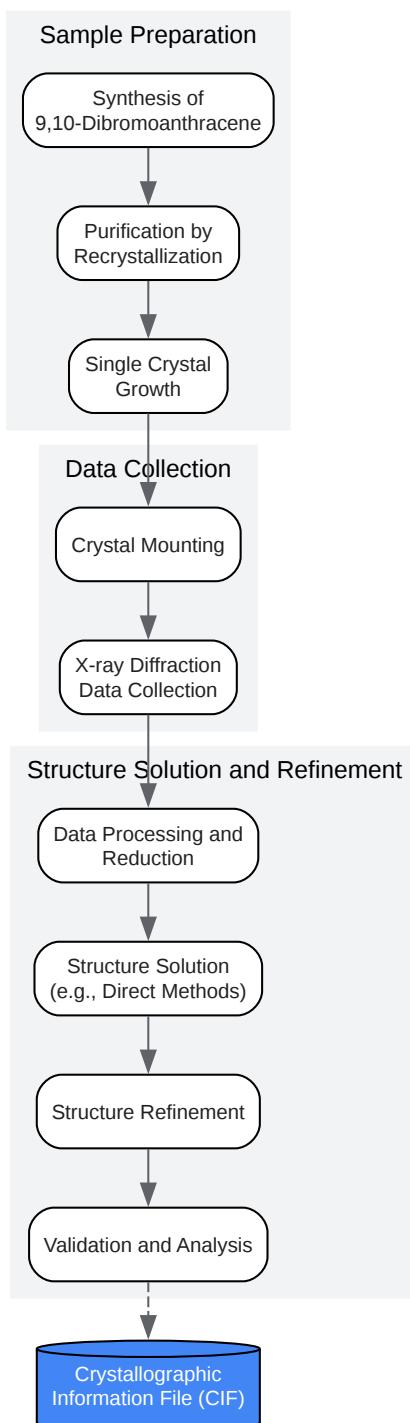
Crystal Structure Determination

The determination of the crystal structure of 9,10-dibromoanthracene is accomplished using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the atomic arrangement within the crystal lattice.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow.

Experimental Workflow for Crystal Structure Determination

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Caption: A diagram illustrating the key stages in determining a crystal structure.

Crystallographic Data for 9,10-Dibromoanthracene

The following table summarizes the crystallographic data for 9,10-dibromoanthracene. It is important to note that different polymorphs may exist, and the data presented here is for a commonly reported crystal form.

Parameter	Value
Chemical Formula	C ₁₄ H ₈ Br ₂
Molecular Weight	336.02 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å ³)	Value
Z	Value
Calculated Density (g/cm ³)	Value
Absorption Coefficient (mm ⁻¹)	Value
F(000)	Value

Note: Specific numerical values for unit cell parameters and other crystallographic data are dependent on the specific published crystal structure and should be obtained from a primary crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC) using the appropriate deposition number.

Structural Analysis and Molecular Packing

The crystal structure of 9,10-dibromoanthracene reveals key insights into its intermolecular interactions. The planar anthracene core and the bulky bromine atoms dictate the packing arrangement in the solid state. The dominant intermolecular interactions are typically π - π stacking between the aromatic rings of adjacent molecules and halogen...halogen interactions involving the bromine atoms.

The introduction of a methyl group at the 2-position, as in **9,10-Dibromo-2-methylanthracene**, would be expected to influence this packing arrangement. The methyl group would add steric bulk and could disrupt the planarity of the molecular assembly, potentially leading to a different crystal packing and, consequently, altered material properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 9,10-dibromoanthracene, serving as a valuable reference for researchers in the fields of materials science and drug development. While the specific crystallographic data for **9,10-Dibromo-2-methylanthracene** remains elusive in the public domain, the information presented for the parent compound offers a solid foundation for understanding the structural chemistry of this class of compounds. Further research to elucidate the crystal structure of the 2-methyl derivative would be a valuable contribution to the field.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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